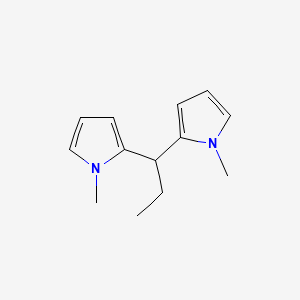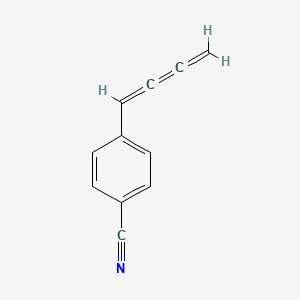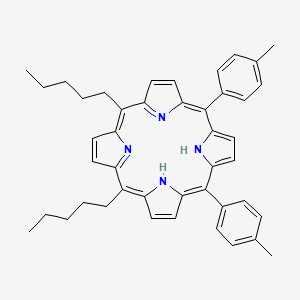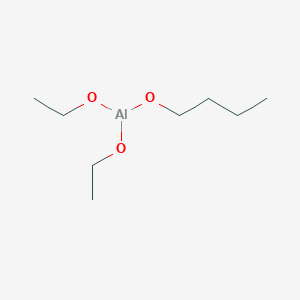
Pyridine--tetrachlorosilane (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine–tetrachlorosilane (1/1) is a compound formed by the combination of pyridine and tetrachlorosilane in a 1:1 molar ratio. Pyridine is an aromatic heterocyclic compound with the formula C5H5N, characterized by a six-membered ring containing one nitrogen atom. Tetrachlorosilane, also known as silicon tetrachloride, has the formula SiCl4 and is a colorless, volatile liquid. The combination of these two compounds results in a unique reagent that has found applications in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridine–tetrachlorosilane (1/1) typically involves the direct reaction of pyridine with tetrachlorosilane. This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of tetrachlorosilane. The reaction can be represented as follows:
C5H5N+SiCl4→C5H5N⋅SiCl4
The reaction is exothermic and should be conducted in a controlled environment to manage the heat released. The product is usually purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of pyridine–tetrachlorosilane (1/1) involves large-scale reactors where pyridine and tetrachlorosilane are combined under controlled conditions. The process may include steps such as:
Mixing: Pyridine and tetrachlorosilane are mixed in the desired molar ratio.
Reaction: The mixture is allowed to react under anhydrous conditions.
Purification: The product is purified using techniques such as distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine–tetrachlorosilane (1/1) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in tetrachlorosilane can be substituted by other nucleophiles.
Hydrolysis: In the presence of water, tetrachlorosilane hydrolyzes to form silicon dioxide and hydrochloric acid.
Complex Formation: Pyridine can coordinate with metal ions to form complexes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions.
Complex Formation: Metal salts such as copper(II) chloride or nickel(II) chloride are used to form complexes with pyridine.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted silanes can be formed.
Hydrolysis Products: Silicon dioxide and hydrochloric acid are the primary products of hydrolysis.
Metal Complexes: Coordination complexes of pyridine with metal ions.
Applications De Recherche Scientifique
Pyridine–tetrachlorosilane (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Employed in the synthesis of biologically active molecules and as a catalyst in biochemical reactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of advanced materials, such as silicon-based polymers and coatings.
Mécanisme D'action
The mechanism of action of pyridine–tetrachlorosilane (1/1) involves the interaction of pyridine with tetrachlorosilane. Pyridine acts as a Lewis base, donating its lone pair of electrons to the silicon atom in tetrachlorosilane, which acts as a Lewis acid. This interaction forms a stable complex that can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine–trichlorosilane (1/1): Similar to pyridine–tetrachlorosilane but with one less chlorine atom.
Pyridine–dichlorosilane (1/1): Contains two chlorine atoms instead of four.
Pyridine–monochlorosilane (1/1): Contains only one chlorine atom.
Uniqueness
Pyridine–tetrachlorosilane (1/1) is unique due to its high reactivity and ability to form stable complexes with various nucleophiles and metal ions. Its versatility in chemical reactions and applications in multiple fields makes it a valuable compound in scientific research and industrial processes.
Propriétés
Numéro CAS |
857989-87-8 |
|---|---|
Formule moléculaire |
C5H5Cl4NSi |
Poids moléculaire |
249.0 g/mol |
Nom IUPAC |
pyridine;tetrachlorosilane |
InChI |
InChI=1S/C5H5N.Cl4Si/c1-2-4-6-5-3-1;1-5(2,3)4/h1-5H; |
Clé InChI |
QWDJCZPETJXGEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC=C1.[Si](Cl)(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14196645.png)

![N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14196655.png)

stannane](/img/structure/B14196662.png)

![4-Pyridinecarboxamide, N-[(1S,2R)-2-amino-3-fluoro-1-(phenylmethyl)propyl]-2-[[[(1S,2S)-2-methylcyclopropyl]methyl]amino]-6-[methyl[(1-methylethyl)sulfonyl]amino]-](/img/structure/B14196678.png)

![{(2S)-1-[(2-Fluoro-5-nitrophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B14196686.png)

![1-[2-(2-Fluorophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B14196701.png)
![4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14196703.png)
![[1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol](/img/structure/B14196704.png)

